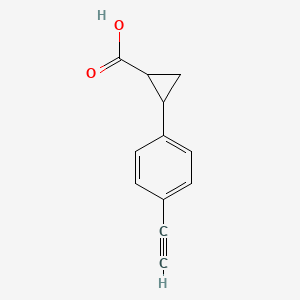

2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid

Description

Cyclopropane carboxylic acids are a class of organic compounds characterized by a strained cyclopropane ring fused to a carboxylic acid group. These derivatives often exhibit varied physicochemical properties and biological activities depending on their substituents .

Properties

IUPAC Name |

2-(4-ethynylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-2-8-3-5-9(6-4-8)10-7-11(10)12(13)14/h1,3-6,10-11H,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTUJGVXJQPVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Preparation of 4-Ethynylbenzaldehyde: This can be achieved through the Sonogashira coupling reaction between 4-bromobenzaldehyde and acetylene in the presence of a palladium catalyst.

Cyclopropanation: The 4-ethynylbenzaldehyde undergoes cyclopropanation using a diazo compound, such as diazomethane, in the presence of a transition metal catalyst like rhodium or copper.

Oxidation: The resulting cyclopropane derivative is then oxidized to form the carboxylic acid group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents is crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro, halo, or other substituted phenyl derivatives.

Scientific Research Applications

2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, while the cyclopropane ring provides structural rigidity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CF₃ group) exhibit enhanced metabolic stability and lipophilicity compared to non-EWG analogs . Fluorinated Derivatives: The difluoro-substituted compound (CAS 2229454-39-9) demonstrates improved pharmacokinetic properties, likely due to fluorine's electronegativity and small atomic radius .

Biological Activity

2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (EPC) is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a cyclopropane ring attached to a carboxylic acid and an ethynylphenyl group, which may influence its interaction with biological targets. This article reviews the biological activity of EPC, including its mechanisms of action, therapeutic potential, and relevant research findings.

EPC's biological activity can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. Key mechanisms include:

- Kinase Inhibition : EPC has been studied for its inhibitory effects on specific kinases, which play crucial roles in cell signaling pathways related to cancer and neurodegenerative diseases.

- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by modulating inflammatory pathways, making it a candidate for treating conditions like arthritis.

Inhibitory Activity

Recent studies have highlighted EPC's potency as an inhibitor of several kinases. For instance, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in Alzheimer's disease. The IC50 value for EPC against GSK-3β was reported to be in the low nanomolar range, indicating high potency (IC50 = 8 nM) .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that EPC maintains cell viability at lower concentrations while showing significant cytotoxic effects at higher doses. For example, in HT-22 mouse hippocampal neuronal cells, EPC demonstrated no significant decrease in cell viability at concentrations up to 10 µM .

Data Tables

| Biological Activity | Target | IC50 (nM) | Cell Line | Effect |

|---|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 8 | HT-22 | High potency |

| Cytotoxicity | HT-22 | >10 | HT-22 | Maintained viability |

| Anti-inflammatory | COX Enzymes | TBD | Various | Reduces inflammation |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of EPC in models of oxidative stress. Results indicated that EPC significantly reduced neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Anti-cancer Properties : Another research effort focused on the anti-cancer properties of EPC. The compound was tested against various cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing normal cells, which is crucial for developing safer cancer therapies .

Molecular Docking Studies

In silico studies using molecular docking have provided insights into the binding affinity of EPC with target enzymes. The docking results indicated strong interactions with active sites of GSK-3β and COX enzymes, supporting the observed biological activities .

Q & A

Q. What are the key synthetic strategies for preparing cyclopropane-carboxylic acid derivatives with aromatic substituents?

Cyclopropanation of alkenes using dihalocarbenes or transition metal-catalyzed reactions is common. For example, dichlorocyclopropanes react with sodium alcoholates to substitute halogen atoms, as demonstrated in the synthesis of 1-(4-acetylphenyl)-2,2-dichlorocyclopropane derivatives . Ethynyl groups can be introduced via Sonogashira coupling post-cyclopropane formation. Optimized protocols include temperature-controlled steps (e.g., 0–5°C for cyclopropanation) and inert atmospheres to stabilize reactive intermediates.

Q. How do structural variations in aryl-substituted cyclopropanes influence their chemical reactivity?

Substituent position and electronic effects significantly alter reactivity. For instance, 2-methyl-3-phenylcyclopropane-1-carboxylic acid exhibits distinct steric hindrance compared to its 3-methyl-2-phenyl isomer, affecting nucleophilic addition rates . Electron-withdrawing groups (e.g., ethynyl) enhance electrophilic aromatic substitution, while bulky substituents may hinder ring-opening reactions.

Q. What analytical techniques are critical for characterizing cyclopropane-carboxylic acid derivatives?

- NMR Spectroscopy : Ring strain in cyclopropanes causes distinct proton splitting patterns (e.g., vicinal coupling constants ~5–10 Hz).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 2-(4-ethylphenyl)propanoic acid: 178.23 g/mol ).

- X-ray Crystallography : Resolves stereochemistry, as seen in ethyl (1R,2S)-cyclopropane carboxylate derivatives .

Q. What are the primary biological applications of aryl-cyclopropane derivatives in research?

These compounds are explored as enzyme inhibitors (e.g., anti-inflammatory agents via COX-2 targeting) and probes for receptor binding studies. For example, 2-(4-ethylphenyl)propanoic acid shares structural motifs with NSAIDs like ibuprofen, suggesting similar biological pathways .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid be optimized for chiral drug development?

Chiral catalysts (e.g., Rh(II) complexes) enable asymmetric cyclopropanation. For example, ethyl (1R,2S)-cyclopropane carboxylate synthesis uses stereoselective cyclopropanation followed by hydrolysis . Reaction conditions (e.g., solvent polarity, catalyst loading) must be tuned to achieve >90% enantiomeric excess.

Q. What experimental approaches resolve contradictions in spectroscopic data for cyclopropane derivatives?

Conflicting NMR signals due to ring strain or dynamic effects can be addressed via:

Q. How do substituent electronic effects modulate the stability of cyclopropane-carboxylic acids under acidic/basic conditions?

Electron-withdrawing groups (e.g., ethynyl) stabilize the cyclopropane ring by reducing electron density, as shown in 1-(4-chlorophenyl)cyclopropanecarboxylic acid (mp 160–164°C ). Conversely, electron-donating groups (e.g., methoxy) increase susceptibility to ring-opening via acid-catalyzed mechanisms .

Q. What safety protocols are essential for handling reactive cyclopropane intermediates?

- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and fume hoods to prevent inhalation/skin contact .

- Waste Disposal : Halogenated byproducts (e.g., dichlorocyclopropanes) require segregated disposal per EPA guidelines .

- Emergency Measures : Immediate decontamination with soap/water for skin exposure and artificial respiration for inhalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.